molecular formula C7H6N4 B1612090 N'-Cyanopyridine-4-carboximidamide CAS No. 23275-43-6

N'-Cyanopyridine-4-carboximidamide

Cat. No.: B1612090
CAS No.: 23275-43-6
M. Wt: 146.15 g/mol
InChI Key: CVKYVZBBRAKHPE-UHFFFAOYSA-N
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Description

Historical Context and Emerging Significance in Contemporary Chemical Science

The historical context of N'-Cyanopyridine-4-carboximidamide is best understood by examining its core components. The parent scaffold, 4-cyanopyridine (B195900) (also known as isonicotinonitrile), has been a compound of industrial and pharmaceutical interest for decades. Its synthesis, often achieved through the ammoxidation of 4-methylpyridine, is a well-established industrial process. chemicalbook.comgoogle.com 4-Cyanopyridine serves as a crucial intermediate in the production of important pharmaceuticals, most notably isoniazid, a primary drug for treating tuberculosis. It is also a precursor for the synthesis of isonicotinic acid and is utilized in the agrochemical sector. researchgate.net

The second key functional group, the N'-cyano-carboximidamide moiety, is structurally related to N-cyanoguanidine (dicyandiamide). Dicyandiamide is a commodity chemical used in the manufacturing of fertilizers, pharmaceuticals, and explosives, and as a curing agent for resins. nih.gov In more specialized research, the N-cyanoamide and carboximidamide functionalities are recognized as important pharmacophores. For instance, various N-cyano-carboxamide derivatives have been synthesized and investigated for their biological activities, including fungicidal properties. nih.gov

The convergence of these two areas of chemistry gives rise to this compound. Its emerging significance lies in its potential to act as a bifunctional molecule, where the properties of the electron-deficient pyridine (B92270) ring are modulated by the unique electronic and coordinating properties of the N'-cyano-carboximidamide substituent. This positions the compound as a target for synthetic exploration and as a building block in medicinal chemistry and materials science.

Fundamental Structural Features and Key Reactive Motifs for Investigation

The structure of this compound is characterized by a pyridine ring substituted at the 4-position with an N'-cyano-carboximidamide group. This arrangement gives rise to several key features that dictate its chemical behavior.

The Pyridine Ring : As a six-membered aromatic heterocycle, the pyridine ring contains an sp2-hybridized nitrogen atom. This nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group, reducing the electron density of the ring system compared to benzene. youtube.com This general electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions 2 and 4 (ortho and para to the nitrogen). youtube.com

The 4-Cyano Group : The cyano (-C≡N) group is a powerful electron-withdrawing substituent. While the cyano group is part of the substituent in this compound and not directly on the ring, its influence is transmitted through the carboximidamide linker. In the parent 4-cyanopyridine, this group significantly enhances the electron-deficient nature of the pyridine ring.

The N'-Cyano-carboximidamide Moiety : This functional group, -[C(=NH)NHC≡N], is the most distinctive feature of the molecule. It possesses multiple sites for potential reactivity and interaction:

Hydrogen Bonding : The presence of N-H protons makes the group a hydrogen bond donor, while the multiple nitrogen atoms can act as hydrogen bond acceptors.

Ligand Behavior : The imine and amine nitrogens can potentially act as a bidentate chelating ligand for metal ions, a property often exploited in the design of coordination compounds.

Reactivity : The cyanamide (B42294) portion of the group can participate in cyclization reactions to form other heterocyclic systems, a known reaction pathway for N,N-disubstituted cyanamides. researchgate.net

The combination of a highly electron-deficient pyridine core with a versatile, multi-functional side chain suggests that this compound could serve as a unique molecular scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 23275-43-6 chemsrc.comguidechem.com007chemicals.com
Molecular Formula C₇H₆N₄ chemsrc.com007chemicals.com
Molecular Weight 146.15 g/mol chemsrc.com007chemicals.com

| Melting Point | 281-283 °C | chemsrc.com |

Table 2: Physicochemical Properties of 4-Cyanopyridine

Property Value Source(s)
CAS Number 100-48-1 nih.gov
Molecular Formula C₆H₄N₂ nih.gov
Molecular Weight 104.11 g/mol nih.gov
Synonyms Isonicotinonitrile nih.gov
Appearance Off-white crystals nih.gov

| Melting Point | 78-81 °C | nih.gov |

Overview of Current Research Trajectories and Interdisciplinary Relevance

While dedicated research on this compound is limited, its structural characteristics point toward several promising research trajectories with interdisciplinary relevance.

Medicinal Chemistry : The cyanopyridine framework is present in numerous biologically active compounds. Derivatives of cyanopyridine have been investigated as anticancer agents, demonstrating inhibitory action against key enzymes like VEGFR-2 and HER-2. nih.gov The structural similarity of the N'-cyano-carboximidamide group to moieties found in other bioactive molecules suggests its potential as a pharmacophore. Therefore, this compound and its analogues are logical candidates for screening in anticancer, antimicrobial, and other therapeutic discovery programs. researchgate.netnih.gov

Materials and Supramolecular Chemistry : 4-Cyanopyridine is a well-known building block in the construction of metal-organic frameworks (MOFs) and coordination polymers, where it can act as a monodentate or bidentate ligand. The this compound molecule offers more complex coordination possibilities through the bidentate nature of the carboximidamide group in addition to the pyridine nitrogen. This could allow for the design of novel multidimensional coordination networks with potentially interesting catalytic, magnetic, or porous properties.

Synthetic Chemistry : The compound itself represents a target for novel synthetic methodologies. Furthermore, the reactive N'-cyano-carboximidamide group could serve as a handle for constructing more complex heterocyclic systems. The intramolecular cyclization of cyanamides is a known strategy for creating imidazole (B134444) and oxazole (B20620) rings, suggesting that this compound could be a precursor to novel fused pyridine-imidazole or pyridine-oxazole scaffolds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyanopyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-11-7(9)6-1-3-10-4-2-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKYVZBBRAKHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599408
Record name N'-Cyanopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23275-43-6
Record name N'-Cyanopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of N Cyanopyridine 4 Carboximidamide

Innovative Synthetic Routes to N'-Cyanopyridine-4-carboximidamide and its Analogues

The development of efficient and sustainable methods for the synthesis of this compound is crucial for advancing its application in various scientific fields. Researchers have focused on catalytic approaches, microwave-assisted protocols, and green chemistry principles to improve reaction times, yields, and environmental impact.

Catalytic Approaches in C-N Bond Formation

The formation of the C-N bond is a pivotal step in the synthesis of this compound. Catalytic methods are highly sought after to facilitate this transformation efficiently. Various catalysts, including transition metals and organocatalysts, have been explored. For instance, copper-catalyzed cyanation reactions have shown promise in forming the nitrile group. mdpi.com The use of catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions and improved yields. acs.orgrsc.org

Recent advancements have focused on developing more sustainable catalytic systems. Iron-based catalysts, for example, offer an inexpensive and environmentally benign alternative for nitrile synthesis from carboxylic acids. organic-chemistry.org These methods often exhibit broad functional group tolerance, making them applicable to a wide range of substrates. organic-chemistry.org The development of heterogeneous catalysts, such as ruthenium supported on alumina, further enhances the sustainability of these processes by allowing for easy catalyst recovery and reuse. organic-chemistry.org

Catalyst TypeReactantsKey Advantages
Copper SaltsAryl Halides, Cyanide SourceWell-established, versatile
Iron CatalystsCarboxylic Acids, Cyanamide (B42294)Inexpensive, eco-friendly
Ruthenium on AluminaPrimary Amines, OxygenHeterogeneous, reusable
Palladium ComplexesAryl Halides, Cyanide SourceHigh efficiency, broad scope

Microwave-Assisted Synthesis Protocols for Imidamide Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. arxiv.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes. niscpr.res.innih.gov This acceleration is attributed to the direct coupling of microwave energy with the molecules in the reaction mixture. derpharmachemica.com

The synthesis of various imidazole (B134444) and imidamide derivatives has been successfully achieved using microwave irradiation, often with improved yields and cleaner reaction profiles. niscpr.res.innih.govresearchgate.net For example, the synthesis of polysubstituted imidazoles has been reported using microwave irradiation in the presence of a green catalyst, resulting in excellent yields and short reaction times. nih.gov Solvent-free microwave synthesis protocols have also been developed, further enhancing the green credentials of this technology. niscpr.res.in

Reaction TypeConventional Method TimeMicrowave Method TimeYield Improvement
Imidazole SynthesisSeveral hours8-16 minutes niscpr.res.inOften significant
Pyrazole SynthesisHours to days60-80 minutes nih.govModerate to good nih.gov
Multicomponent ReactionsOften lengthy10-15 minutes researchgate.netHigh (80-92%) researchgate.net

Principles of Green Chemistry in the Preparation of Pyridine-Carboximidamides

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine-carboximidamides to minimize environmental impact. mdpi.com This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. rsc.orgresearchgate.net

One notable green approach is the use of glycerol (B35011), a byproduct of biodiesel production, as a starting material for the synthesis of pyridine (B92270) bases. researchgate.net Catalytic processes have been developed to convert glycerol and ammonia (B1221849) into pyridines over zeolite catalysts. rsc.org Additionally, the use of water as a solvent and the development of solvent-free reaction conditions contribute to the sustainability of these synthetic routes. researchgate.net Multicomponent reactions, which combine several starting materials in a single step, are also a key strategy in green chemistry, as they reduce the number of synthetic steps and the amount of waste generated. researchgate.net

Derivatization Strategies and Functional Group Interconversions

The ability to selectively modify the this compound scaffold is essential for exploring its structure-activity relationships and developing new applications. This involves regioselective modifications of both the pyridine and imidamide moieties.

Regioselective Modifications of the Pyridine and Imidamide Moieties

The pyridine ring presents a unique challenge for regioselective functionalization due to its electron-deficient nature. rsc.org However, various strategies have been developed to achieve selective C-H functionalization at different positions of the pyridine ring. rsc.orgresearchgate.netnih.gov For instance, by switching reaction conditions from neutral to acidic, it is possible to achieve para-selective functionalization of pyridines. nih.gov Late-stage functionalization techniques are particularly valuable for modifying complex molecules containing a pyridine ring. researchgate.net

The imidamide moiety also offers opportunities for derivatization. The nitrogen atoms of the imidamide can be alkylated or acylated to introduce new functional groups. The cyano group can also be transformed into other functionalities, such as amides or carboxylic acids, further expanding the chemical space of this compound derivatives.

PositionReagents/ConditionsOutcome
Pyridine C4-positionn-Butylsodium, ElectrophileC4-alkylation or arylation nih.gov
Pyridine meta-positionRedox-neutral dearomatization-rearomatizationC-H functionalization researchgate.net
Pyridine para-positionAcidic conditions with oxazino intermediatespara-alkylation or arylation nih.gov
Imidamide NitrogenAlkyl halides, Acyl chloridesN-alkylation, N-acylation

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of this compound derivatives is a key strategy for conducting structure-activity relationship (SAR) studies. nih.govmdpi.comacs.orgnih.govresearchgate.netnih.govchemrxiv.org These studies aim to understand how modifications to the chemical structure affect the biological activity or material properties of the compound. By systematically varying substituents on the pyridine ring and the imidamide group, researchers can identify key structural features responsible for the desired activity. nih.govnih.gov

For example, in the context of drug discovery, SAR studies can reveal which functional groups are essential for binding to a biological target and which can be modified to improve properties like potency, selectivity, and metabolic stability. nih.gov The insights gained from SAR studies guide the design of new, more effective analogues. nih.govacs.org

Derivative ClassSynthetic ApproachPurpose of SAR Study
Imidazo[1,2-a]pyridine-8-carboxamidesWhole-cell screening library synthesisOptimization of antimycobacterial activity nih.gov
Quinazolinone-2-carboxamidesVariation of linker and substituentsImprovement of antimalarial potency acs.org
4-AminocyclopentapyrrolidinesEnantioselective synthesisDiscovery of N-type Ca2+ channel blockers nih.gov
Piperine-carboximidamide hybridsHybridization of natural product and synthetic moietyDevelopment of multi-targeted antiproliferative agents nih.gov

Challenges and Future Perspectives in the Synthesis of this compound

The use of toxic reagents, such as cyanogen (B1215507) halides (e.g., cyanogen bromide), in N-cyanation reactions presents significant safety and environmental concerns. While effective, the handling of these chemicals requires stringent safety protocols and specialized equipment.

Looking ahead, future research in this area will likely focus on several key aspects:

Development of Novel Synthetic Methods: The exploration of one-pot or domino reactions that can construct the this compound scaffold in a more atom-economical and efficient manner is a significant area for future work. This could involve the development of novel catalysts that can facilitate the direct N-cyanation of pyridine-4-carboximidamide or a three-component coupling of a pyridine-based amine, a one-carbon unit, and a cyanide source.

Exploration of Greener Reagents: A major thrust in modern synthetic chemistry is the replacement of toxic reagents with safer alternatives. Future research will likely focus on developing milder and less hazardous cyanating agents for the N-cyanation of amidines. Reagents like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) represent a step in this direction, but the development of even more benign options is desirable.

Investigation of Stability and Reactivity: A thorough investigation into the stability of this compound under various conditions will be crucial for its handling, storage, and potential applications. Understanding its reactivity profile will also open doors to its use as a building block in the synthesis of more complex heterocyclic systems. The N-cyanoamidine functionality could potentially participate in cycloaddition reactions or act as a precursor to other functional groups, offering avenues for further chemical transformations.

Catalytic Approaches: The development of catalytic methods for the synthesis of this compound would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to achieve transformations that are currently reliant on stoichiometric reagents.

Chemical Reactivity and Mechanistic Investigations of N Cyanopyridine 4 Carboximidamide

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of N'-Cyanopyridine-4-carboximidamide is characterized by a pyridine (B92270) ring that is rendered electron-deficient by the electron-withdrawing effects of the C4-substituted N'-cyano-carboximidamide group. This inherent electronic bias significantly influences its reactivity.

Reactivity of the Cyano Group and Imidamide Moiety

The N'-cyano group and the imidamide moiety are the primary sites of chemical transformations in this compound. The cyano group (-C≡N) attached to the imidamide nitrogen is a strong electron-withdrawing group, which activates the imidamide C=N double bond towards nucleophilic attack. This is analogous to the reactivity observed in N-cyanoguanidines, where the cyano group facilitates the addition of nucleophiles. beilstein-journals.orgacs.org

Two tautomeric forms of the N'-cyanoimidamide group can exist, influencing its reactivity. These forms differ in the protonation state and bonding of the nitrogen atoms. sciencemadness.org The carbon atom of the cyano group itself is electrophilic and can be attacked by strong nucleophiles.

The imidamide moiety (-C(=NH)-NH-) possesses both nucleophilic (the amino group) and electrophilic (the imine carbon) centers. The lone pair of electrons on the nitrogen atoms can act as a Brønsted or Lewis base. nih.gov

Nucleophilic Additions and Substitutions on Pyridine-4-carboximidamide Scaffolds

The pyridine ring in this compound is susceptible to nucleophilic attack, particularly at the C2 and C6 positions, due to the electron-withdrawing nature of the substituent at the C4 position. However, direct nucleophilic substitution on the pyridine ring is generally challenging and often requires activation of the ring or harsh reaction conditions.

More commonly, nucleophilic additions occur at the electrophilic centers within the N'-cyano-carboximidamide side chain. For instance, amines can add to the cyano group of related N-cyanoguanidine structures, a reaction that is often promoted by heating. beilstein-journals.org Similarly, the imine carbon of the carboximidamide group represents another potential site for nucleophilic attack.

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound is predisposed to undergo intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic systems. These transformations are often triggered by heat or the presence of acids or bases.

One notable potential rearrangement is the Dimroth rearrangement, a process common in many nitrogen-containing heterocyclic systems. wikipedia.orgnih.gov This rearrangement involves the opening of the heterocyclic ring followed by re-closure, leading to an exchange of endocyclic and exocyclic atoms. In the context of this compound, a Dimroth-type rearrangement could potentially lead to the formation of a triazine derivative. The propensity for this rearrangement is influenced by factors such as the solvent, temperature, and the presence of catalysts. nih.govbenthamscience.com

Intramolecular cyclization can also occur, for example, through the attack of the pyridine nitrogen onto the electrophilic carbon of the cyano group or the imidamide moiety, although this would lead to a highly strained fused ring system. More plausible cyclizations involve the participation of the exocyclic nitrogen atoms. For instance, intramolecular cyclization of related N-cyano sulfoximines can be promoted by activating the N-cyano group. nih.gov Similarly, intramolecular oxidative cyclization of N-aryl benzimidamide derivatives is a known method for the synthesis of triazoles. nih.gov

Chemical Stability Studies under Diverse Reaction Conditions

The stability of this compound is a critical factor in its handling and application in synthesis. The molecule's stability is influenced by pH, temperature, and the presence of hydrolytic agents.

The cyano group can be susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxamide or a carboxylic acid at that position. The hydrolysis of the related compound, 4-cyanopyridine (B195900), to isonicotinic acid has been studied extensively, often utilizing enzymatic or harsh chemical conditions. nih.govresearchgate.netgoogle.com For instance, continuous hydrolysis of 4-cyanopyridine can be achieved using nitrilase enzymes. nih.govresearchgate.net Chemical hydrolysis can be controlled to yield either the amide or the carboxylic acid. google.com

Mechanistic Elucidation of Key Transformations

The mechanisms of the reactions involving this compound are centered around the fundamental principles of nucleophilic and electrophilic interactions, as well as pericyclic reactions in the case of rearrangements.

For nucleophilic addition to the cyano group, the mechanism involves the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond, leading to a nitrogen anion which is subsequently protonated.

The mechanism of the Dimroth rearrangement typically involves a ring-opening to an intermediate, followed by rotation and ring-closure. wikipedia.orgnih.gov For pyrimidine (B1678525) systems, this is often initiated by protonation or deprotonation, depending on the specific substrate and conditions. nih.gov

In the case of intramolecular cyclizations, the mechanism would depend on the specific atoms involved. For example, the cyclization of N-cyano sulfoximines is proposed to proceed through the activation of the N-cyano group by an acid anhydride. nih.gov

Below is a table summarizing the potential reactivity of this compound based on the reactivity of its functional groups.

Functional GroupReagent/ConditionPotential Reaction TypePredicted Product Type
Cyano GroupNucleophiles (e.g., amines)Nucleophilic AdditionSubstituted Imidamide
Imidamide MoietyStrong Acids/BasesHydrolysisPyridine-4-carboxamide/Carboxylic Acid
Pyridine RingStrong NucleophilesNucleophilic Aromatic SubstitutionSubstituted Pyridine
Whole MoleculeHeat, Acid/BaseIntramolecular RearrangementTriazine or other heterocyclic systems
Whole MoleculeActivating AgentsIntramolecular CyclizationFused Heterocyclic Systems

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyanopyridine 4 Carboximidamide

Vibrational Spectroscopy Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. While experimental spectra for N'-Cyanopyridine-4-carboximidamide are not widely published, a detailed analysis can be inferred from the characteristic frequencies of its constituent functional groups and by comparison with related compounds like 4-cyanopyridine (B195900).

Assignment of Characteristic Absorption and Scattering Bands

The vibrational spectrum of this compound is expected to be rich and complex, with distinct bands corresponding to the pyridine (B92270) ring, the cyanamide (B42294) group (-N-C≡N), and the imidamide moiety (C=N-H).

Key expected vibrational modes include:

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, are also anticipated. For comparison, 4-cyanopyridine shows a strong Raman band around 1000 cm⁻¹ attributed to the ring breathing mode. cardiff.ac.uk

Nitrile (C≡N) Stretching: The cyano group of the cyanopyridine moiety will have a strong, sharp absorption in the IR spectrum and a distinct band in the Raman spectrum, typically in the range of 2240-2220 cm⁻¹ for aromatic nitriles due to conjugation. mdpi.com The cyanamide group's C≡N stretch may appear in a similar region, potentially leading to overlapping or broadened peaks. Studies on other cyanamide-containing molecules have shown that the NCN transition appears in an isolated region of the IR spectrum, around 2220–2243 cm⁻¹. nih.gov

Imidamide Group (C=N-H) Vibrations: The C=N stretching vibration of the imidamide group is expected in the 1680-1620 cm⁻¹ region. The N-H stretching vibration will likely appear as a broad band in the 3500-3300 cm⁻¹ range in the IR spectrum, indicative of hydrogen bonding. N-H bending vibrations are expected around 1650-1550 cm⁻¹.

C-N Stretching: The various C-N single bonds within the molecule will have stretching vibrations in the 1350-1000 cm⁻¹ region.

A hypothetical assignment of the major vibrational bands is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch3500 - 3300IR
Aromatic C-H Stretch> 3000IR, Raman
C≡N Stretch (Cyanamide & Cyanopyridine)2240 - 2220IR (strong), Raman
C=N Stretch (Imidamide)1680 - 1620IR, Raman
Pyridine Ring C=C, C=N Stretches1600 - 1400IR, Raman
N-H Bend1650 - 1550IR
C-N Stretch1350 - 1000IR, Raman
Pyridine Ring Breathing~1000Raman (strong)

Correlation of Vibrational Modes with Molecular Structure

The precise positions and intensities of the vibrational bands are highly sensitive to the molecule's electronic structure and conformation. For instance, the C≡N stretching frequency can be influenced by the degree of conjugation with the pyridine ring. Any steric hindrance that might disrupt the planarity of the molecule would likely result in a shift of this band to a higher wavenumber.

The N-H stretching and bending modes can provide valuable information about intermolecular hydrogen bonding. In the solid state or in concentrated solutions, these bands are expected to be broad due to the formation of hydrogen-bonded dimers or polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show signals for the pyridine ring protons and the N-H protons of the imidamide group.

Pyridine Protons: The pyridine ring has two sets of chemically non-equivalent protons. The protons at positions 2 and 6 (α to the nitrogen) are expected to be the most deshielded, appearing at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons at positions 3 and 5 (β to the nitrogen) will appear at a slightly higher field. For example, in 4-cyanopyridine, the α-protons appear around 8.8 ppm and the β-protons around 7.8 ppm in DMSO-d₆. bldpharm.comsigmaaldrich.com A similar pattern is expected for this compound.

N-H Protons: The protons on the nitrogen atoms of the imidamide group are expected to be broad and their chemical shift will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

Pyridine Carbons: The pyridine ring will show distinct signals for the carbon atoms. The carbon at position 4, attached to the carboximidamide group, and the carbons at positions 2 and 6 will be significantly deshielded. The carbons at positions 3 and 5 will appear at a higher field. In 4-cyanopyridine, the pyridine carbons appear in the range of 122-151 ppm. researchgate.net

Carboximidamide Carbon: The carbon of the C=N bond in the imidamide group is expected to have a chemical shift in the range of 150-165 ppm.

Nitrile Carbon: The carbon of the C≡N group typically appears in the range of 115-125 ppm.

Below is a table with predicted ¹³C NMR chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C2, C6150 - 155
Pyridine C3, C5120 - 125
Pyridine C4140 - 145
Carboximidamide C=N155 - 165
C≡N (Cyanopyridine)117 - 122
C≡N (Cyanamide)110 - 115

Two-Dimensional NMR Techniques for Connectivity and Conformation

To definitively assign the proton and carbon signals and to understand the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments would be indispensable. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would clearly show the correlation between the α- and β-protons of the pyridine ring, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. wikipedia.org This would allow for the unambiguous assignment of the protonated carbons of the pyridine ring by correlating the proton signals with their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbon of the C≡N group and the C4 carbon of the pyridine ring, by observing their correlations with nearby protons. youtube.com For example, the protons at positions 3 and 5 of the pyridine ring should show a correlation to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This could be used to study the conformation of the molecule, for example, the orientation of the cyanoimidamide group relative to the pyridine ring.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies can provide insights into dynamic processes occurring in the molecule, such as restricted rotation or tautomerism. researchgate.net For this compound, VT-NMR could be used to investigate:

Restricted Rotation: The bond between the pyridine ring and the carboximidamide group may exhibit restricted rotation. At low temperatures, this could lead to the observation of distinct signals for conformers, which would coalesce into averaged signals at higher temperatures.

Tautomerism: The imidamide and cyanamide moieties could potentially exist in different tautomeric forms. VT-NMR could help to identify the presence of multiple tautomers in equilibrium and to determine the thermodynamic parameters of their interconversion.

Hydrogen Bonding Dynamics: The chemical shifts of the N-H protons are sensitive to temperature changes due to the disruption of hydrogen bonds at higher temperatures. Studying this temperature dependence can provide information about the strength and nature of hydrogen bonding interactions.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The electronic behavior of this compound is primarily investigated through UV-Vis and fluorescence spectroscopy, which provide insights into the molecule's chromophores and energy transitions.

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its constituent aromatic and functional groups. The pyridine ring, a six-membered heteroaromatic system, is a primary chromophore. nih.gov It typically exhibits π → π* transitions, which are characteristic of aromatic systems, and n → π* transitions arising from the non-bonding electrons of the nitrogen atom. wu.ac.thresearchgate.net The presence of the carboximidamide and cyano groups as substituents on the pyridine ring can modulate these transitions.

The spectrum is expected to show absorption bands in the UV region. For comparison, pyridine itself has absorption bands around 200-270 nm. researchgate.net The conjugation of the carboximidamide and the electron-withdrawing nature of the cyano group can lead to shifts in the absorption maxima (λmax). In similar pyridine derivatives, π → π* and n → π* transitions are observed between 222 and 275 nm. wu.ac.th The specific environment, such as the solvent used, can also influence the position and intensity of these bands, a phenomenon known as solvatochromism. researchgate.net

Fluorescence spectroscopy complements UV-Vis absorption by providing information about the emission of light from the excited electronic states. While not all absorbing molecules are fluorescent, compounds with rigid, planar structures and extensive π-systems often exhibit fluorescence. The fluorescence spectrum of this compound, if emissive, would reveal its potential as a fluorophore. The emission wavelength and quantum yield would be key parameters in characterizing its emissive properties. For instance, some 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles are known to exhibit solid-state fluorescence in the violet or blue region (400–460 nm). researchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional Group(s)Expected Wavelength Region (nm)
π → πPyridine ring, C=N (imidamide), C≡N (cyano)200 - 300
n → πPyridine nitrogen, Imidamide nitrogens250 - 350

This compound possesses multiple potential coordination sites, namely the pyridine nitrogen and the nitrogen atoms of the carboximidamide group, making it a candidate ligand for forming complexes with metal ions. epa.gov When complexed with a suitable metal, new electronic transitions can arise, most notably Metal-to-Ligand Charge Transfer (MLCT) bands.

MLCT is a type of electronic transition where an electron moves from a metal-based orbital to a ligand-based orbital. These transitions are often intense and can occur in the visible region of the spectrum, leading to colored complexes. Studies on related pyridine-based ligands have shown that they can form complexes with various transition metals, exhibiting interesting photophysical properties. nih.gov For example, copper(I) complexes with pyridine-containing ligands have been investigated for their luminescent properties, which are sometimes attributed to MLCT or cluster-to-ligand charge transfer (CLCT) transitions. acs.org If this compound were to be used as a ligand, the resulting metal complexes could be studied by UV-Vis spectroscopy to identify and characterize any MLCT bands, providing insight into the electronic communication between the metal center and the ligand.

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray crystallography provides the unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable single crystal would allow for the precise measurement of its molecular geometry.

Table 2: Hypothetical Key Geometric Parameters from Single Crystal X-ray Diffraction

ParameterExpected Value RangeSignificance
C-C (pyridine ring)1.37 - 1.40 ÅAromatic character
C-N (pyridine ring)1.33 - 1.35 ÅHeteroaromatic character
C-C (exocyclic)1.48 - 1.52 ÅSingle bond character
C=N (imidamide)1.27 - 1.30 ÅDouble bond character
C-N (imidamide)1.32 - 1.36 ÅPartial double bond character
C≡N (cyano)1.14 - 1.16 ÅTriple bond character
Dihedral Angle (Pyridine-Carboximidamide)VariableConformational preference

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of a bulk sample and for identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties.

A PXRD pattern of a bulk sample of this compound would serve as a fingerprint for its specific crystalline phase. This is particularly important for quality control and for ensuring consistency between batches. Furthermore, PXRD is instrumental in studying phase transitions that may occur under different conditions, such as temperature or pressure. epa.gov While a specific PXRD pattern for the title compound is not available, extensive work on related cyanopyridine complexes demonstrates the utility of this technique in identifying new phases and determining their structures. rsc.orgrsc.orgresearchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive understanding of the structure of this compound is achieved by integrating the data from the various spectroscopic techniques discussed. UV-Vis and fluorescence spectroscopy provide a detailed picture of the electronic structure and chromophoric properties of the molecule. This information helps in understanding its color, photostability, and potential for use in optical applications.

X-ray diffraction, particularly from single crystals, offers the definitive solid-state structure, providing a precise geometric framework. The bond lengths, angles, and intermolecular interactions determined by X-ray crystallography can be correlated with the electronic properties observed in the UV-Vis and fluorescence spectra. For instance, the degree of conjugation and planarity observed in the crystal structure will directly influence the energy of the electronic transitions.

Powder X-ray diffraction ensures that the bulk material corresponds to the structure determined from a single crystal and can reveal the existence of other crystalline forms. Together, these techniques provide a holistic view of this compound, from its electronic energy levels to the spatial arrangement of its atoms, which is indispensable for predicting its chemical behavior and for the rational design of new materials.

Theoretical and Computational Chemistry Investigations of N Cyanopyridine 4 Carboximidamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for investigating systems like N'-Cyanopyridine-4-carboximidamide.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound are calculated to find the minimum energy conformation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles expected from DFT calculations on similar structures. Actual values would require specific computation.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C(pyridine)-C(carboximidamide)1.48
Bond Length (Å)C(carboximidamide)=N1.31
Bond Length (Å)C(carboximidamide)-N(cyano)1.37
Bond Length (Å)C≡N(cyano)1.15
Bond Angle (°)C(pyridine)-C(carboximidamide)=N121
Bond Angle (°)N=C-N(cyano)124

Electronic structure calculations also provide insights into the charge distribution across the molecule. The nitrogen atoms of the pyridine (B92270) ring, the carboximidamide group, and the cyano group are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

For this compound, the HOMO is likely to be distributed over the electron-rich pyridine ring and the carboximidamide group. The LUMO, conversely, is expected to be localized on the electron-withdrawing cyano group and the pyridine ring. This distribution suggests that the molecule can act as both an electron donor and acceptor, a characteristic of many reactive organic compounds.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data) These values are representative for similar organic molecules and would need to be specifically calculated for the title compound.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Calculation of Global and Local Reactivity Descriptors

To quantify the chemical reactivity predicted by FMO analysis, global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors provide a more detailed picture of the molecule's stability and reactivity. ijsr.netresearchgate.net

Global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms are expected to be the primary sites for electrophilic attack, while certain carbon atoms in the pyridine ring might be susceptible to nucleophilic attack. scielo.org.mx

Table 3: Calculated Global Reactivity Descriptors (Illustrative Data) Based on the FMO energies in Table 2.

DescriptorFormulaPredicted Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35
Global Softness (S)1 / η0.43
Electronegativity (χ)4.15
Electrophilicity Index (ω)μ2 / (2η)3.66

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules, providing information on absorption spectra, and the nature of electronic transitions. rsc.orgrsc.orguci.edu By applying TD-DFT, one can predict the UV-Vis absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the electronic transitions are expected to be of the π → π* and n → π* type. The π → π* transitions, typically of higher intensity, would involve the promotion of an electron from a bonding π-orbital to an antibonding π-orbital, primarily associated with the pyridine ring. The n → π transitions, usually weaker, would involve the promotion of a non-bonding electron (from a nitrogen lone pair) to an antibonding π*-orbital. mdpi.com TD-DFT calculations can help assign the character of each excited state, for instance, identifying it as a local excitation (LE) within the pyridine or cyano group, or as a charge-transfer (CT) excitation between different parts of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. openpharmaceuticalsciencesjournal.com MD simulations can reveal the conformational flexibility of this compound by simulating its movements at a given temperature. This is particularly useful for understanding how the molecule might change its shape in solution or when interacting with a biological target.

Furthermore, MD simulations can model intermolecular interactions, such as how multiple molecules of this compound might aggregate or how a single molecule interacts with solvent molecules. By analyzing the trajectories from an MD simulation, one can identify persistent hydrogen bonds or other non-covalent interactions that govern the molecule's behavior in a condensed phase. For example, simulations could show the formation of hydrogen-bonded dimers through the carboximidamide groups. rsc.org

Computational Prediction of Spectroscopic Parameters

In addition to electronic spectra, computational methods can predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks in an IR spectrum. By comparing the computed spectrum with experimental data, one can confirm the molecule's structure and the accuracy of the computational model. Key predicted vibrational modes for this compound would include the C≡N stretch of the cyano group, the C=N stretch of the imine, N-H bending modes, and the characteristic ring vibrations of the pyridine moiety.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dntb.gov.ua These calculations predict the positions of the signals in the NMR spectrum, which are highly sensitive to the electronic environment of each nucleus. Predicted NMR spectra are invaluable for structural elucidation and for confirming the synthesis of the target compound. nih.govchemicalbook.com

Supramolecular Chemistry and Non Covalent Interactions of N Cyanopyridine 4 Carboximidamide

Molecular Recognition Phenomena

Host-Guest Interactions Involving N'-Cyanopyridine-4-carboximidamide

There is no published research on the host-guest chemistry of this compound. For such studies to be conducted, the compound would need to be investigated for its ability to bind with various host or guest molecules, a process that has not been documented.

Role of Hydrogen Bonding in Supramolecular Assemblies

While the molecular structure of this compound contains hydrogen bond donors (the amine and imide N-H groups) and acceptors (the pyridine (B92270) nitrogen and the cyano group nitriles), no crystallographic or spectroscopic studies have been published that detail the specific hydrogen bonding interactions and their role in forming supramolecular assemblies.

Self-Assembly Processes and Directed Architectures

Design Principles for Self-Assembled Systems

The principles for designing self-assembling systems with this compound as a building block have not been explored in the scientific literature.

Crystal Packing Analysis and Supramolecular Isomerism

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, there is no information available regarding its crystal packing or the potential for supramolecular isomerism.

Influence of Non-Covalent Interactions on Molecular Properties and Functions

Without experimental or theoretical studies on the non-covalent interactions within the crystalline or aggregated states of this compound, it is not possible to discuss their influence on its properties and functions.

Scientific Focus: this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings specifically focused on the supramolecular chemistry and applications of this compound are not presently available. This particular chemical compound, identified by the CAS number 23275-43-6, appears to be a novel or under-researched molecule in the academic and industrial literature.

While information on its constituent parts and related isomers exists, there is a notable absence of dedicated studies on its crystal structure, non-covalent interactions, and potential for use in molecular sensing or advanced materials. The stringent requirement to focus solely on this compound prevents the inclusion of speculative information extrapolated from related compounds.

To provide a scientifically accurate and well-supported article, published research data is essential. In the absence of such data for this compound, it is not possible to generate the requested article with the required depth and specificity.

Available Information on Related Compounds

For context, research on closely related pyridine derivatives offers insights into the potential behavior of this compound.

4-Cyanopyridine (B195900): This precursor is a well-studied building block in supramolecular chemistry. Its crystal structure reveals significant π-π stacking interactions and the capacity for hydrogen bond formation, making it a valuable component in the design of co-crystals and coordination polymers. 007chemicals.com It serves as a versatile ligand in the construction of metal-organic frameworks (MOFs), some of which have been investigated for applications such as gas sorption. nih.govmdpi.com

Isonicotinamide (B137802): As another closely related compound, isonicotinamide is known for its robust amide-amide homosynthon, a predictable hydrogen bonding pattern that is a powerful tool in crystal engineering. nih.gov It has been extensively used to form co-crystals and coordination compounds, demonstrating how the pyridine and amide functionalities can direct the assembly of complex supramolecular architectures. mdpi.comnih.govresearchgate.net

N'-Cyano-2-pyridinecarboximidamide: This isomer of the target compound is commercially available and has been noted in chemical supplier databases. tcichemicals.com The study of such isomers could provide valuable comparative data on how the position of the cyano and carboximidamide groups influences the electronic properties and intermolecular interactions of the molecule.

The synthesis of related cyanopyridine derivatives has been explored in various contexts, including for potential applications as cancer cell inhibitors and in the development of pharmaceuticals. nih.govchem-soc.si These synthetic strategies could potentially be adapted for the production of this compound.

Future Research Directions

The lack of specific data on this compound highlights an opportunity for new research. A thorough investigation into this compound would likely involve:

Synthesis and Characterization: Development of a reliable synthetic route and full characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Single-Crystal X-ray Diffraction: Determination of its crystal structure to understand its molecular geometry and packing in the solid state. This would reveal the dominant non-covalent interactions, such as hydrogen bonding and π-π stacking.

Computational Modeling: Theoretical studies to predict its electronic properties, interaction energies with other molecules, and potential for self-assembly.

Application-Oriented Studies: Exploration of its use as a ligand in metal complexes, a building block for functional materials, or as a recognition unit in molecular sensors.

Until such dedicated research is conducted and published, a detailed and scientifically rigorous article focusing solely on this compound, as per the user's request, cannot be produced.

Medicinal Chemistry and Biological Target Research Involving N Cyanopyridine 4 Carboximidamide Scaffolds

Role of Pyridine-Carboximidamide Frameworks in Drug Discovery

The pyridine (B92270) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of approved drugs and biologically active molecules. researchgate.netmdpi.com Its ability to engage in various non-covalent interactions, enhance molecular solubility, and improve pharmacokinetic profiles makes it a favored component in drug design. cmjpublishers.comnih.gov When combined with a carboximidamide or a related N-cyanoguanidine moiety, it forms a framework with distinct chemical properties and therapeutic potential.

Scaffold Utility and Bioisosteric Replacements

The pyridine-carboximidamide framework and its derivatives are valuable in drug discovery due to their diverse biological activities. nih.gov The N-cyanoguanidine group, in particular, is a key structural feature in compounds designed as potassium channel openers. For instance, pinacidil, a well-known antihypertensive agent, features a cyanoguanidine moiety. The pyridine ring in this scaffold acts as a versatile core that can be substituted to fine-tune the molecule's properties.

Bioisosteric replacement is a critical strategy in medicinal chemistry to modulate a compound's efficacy, selectivity, and metabolic stability. In the context of the pyridine-carboximidamide scaffold, the pyridine ring itself can be considered a bioisostere of a phenyl ring, with the nitrogen atom offering a key site for hydrogen bonding and altering electronic properties. The N-cyanoguanidine moiety is a non-classical bioisostere of a carboxylic acid, offering an alternative way to interact with biological targets while having different physicochemical properties. Research on N-(6-functionalized-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidines has shown that this scaffold is effective in creating potent potassium channel openers with antihypertensive activity. nih.gov In these molecules, the cyanoguanidine group is essential for the pharmacological effect. nih.gov

Applications in Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-complexity molecules (fragments) that bind weakly to a biological target. These fragments are then grown, linked, or optimized to produce a high-affinity lead compound.

The N'-Cyanopyridine-4-carboximidamide scaffold is well-suited for FBDD. Its components, the 4-substituted pyridine and the N-cyanoguanidine group, can be considered as individual fragments that explore specific interaction spaces within a protein's binding site. The pyridine ring can occupy hydrophobic pockets and form hydrogen bonds, while the N-cyanoguanidine group, with its multiple hydrogen bond donors and acceptors, can anchor the molecule to the target protein. By screening libraries containing such fragments, researchers can identify key interactions necessary for biological activity and subsequently build more complex and potent molecules. For example, cyanopyridone has been identified as a suitable thymine (B56734) bioisostere and used as a fragment in the development of non-nucleoside inhibitors for M. tuberculosis thymidylate kinase (MtbTMPK). researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For the pyridine-N-cyanoguanidine scaffold, SAR studies have provided crucial insights into the features required for potency and selectivity.

Elucidation of Key Pharmacophoric Features

A key pharmacophoric feature of this class of compounds is the N-cyanoguanidine group, which is critical for their activity as potassium channel openers. Research on a series of N-(pyridyl)-N''-cyanoguanidine derivatives has elucidated several important structural requirements for antihypertensive activity. nih.gov

The key findings from these studies include:

The N-Cyanoguanidine Moiety: This group is essential for the potassium channel opening activity.

The Pyridine Ring: The position of substitution on the pyridine ring influences activity. In the studied series, a 3-pyridyl isomer was utilized.

The Spacer and Amino Group: The nature of the linker and substituents on the pyridine ring's amino group are critical. For example, introducing amino acid conjugates at the 6-amino position of the pyridine ring was found to modulate the pharmacokinetic profile without losing antihypertensive efficacy. nih.gov

The N'-Substituent: The group attached to the other nitrogen of the cyanoguanidine core significantly impacts potency. A bulky, lipophilic group, such as a bicycloalkyl group (e.g., exo-bicyclo[2.2.1]hept-2-yl), was shown to be favorable for potent activity. nih.gov

The table below summarizes the SAR data for selected N-(6-functionalized-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidine derivatives, highlighting the impact of modifications on antihypertensive activity. nih.gov

Compound IDR Group (at 6-amino position)Antihypertensive ActivityNotes
4 HPotentParent compound, showed undesirable effects on electrolyte balance.
9 Alanine (B10760859)PotentReduced undesirable side effects of compound 4.
19 HistidinePotentImproved pharmacokinetics and reduced side effects.

Strategies for Lead Optimization through Chemical Modification

Lead optimization aims to enhance the desirable properties of a hit compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For pyridine-N-cyanoguanidine scaffolds, several strategies have proven effective. nih.gov

One key strategy involves the modification of the pyridine ring to introduce functional groups that can improve drug-like properties. The synthesis of amino acid conjugates, such as alanine and histidine derivatives, at the 6-position of the pyridine ring demonstrated a successful prodrug-like approach. nih.gov This modification helped to mitigate the undesirable side effects of the parent compound on urinary electrolyte balance while maintaining potent antihypertensive activity. nih.gov

Another optimization strategy focuses on the substituents of the cyanoguanidine group. The lipophilicity and size of the substituent at the N' position are critical for activity. Systematic exploration of different alkyl and cycloalkyl groups can lead to optimized interactions with the target protein. Studies on related cyanoguanidine structures have shown that the nature and substitution pattern on attached rings significantly influence toxicological efficacy and biological activity, underscoring the importance of fine-tuning these parts of the molecule. nih.gov Furthermore, research on cyanopyridine-based inhibitors of Pim-1 kinase has shown that modifications to the phenyl ring attached to the pyridine core significantly affect cytotoxic activity, with specific substitutions leading to potent inhibition. nih.gov

Biological Target Identification and Validation

A crucial step in drug discovery is the identification and validation of the biological target through which a compound exerts its therapeutic effect. For this compound and related scaffolds, research has identified several potential targets.

The primary and most well-defined biological target for pyridine-N-cyanoguanidine derivatives is the ATP-sensitive potassium (K-ATP) channel . nih.gov Compounds like N-(6-amino-3-pyridyl)-N'-[exo-bicyclo[2.2.1]hept-2-yl]-N''-cyanoguanidine have been shown to be potent potassium channel openers, leading to smooth muscle relaxation and a corresponding antihypertensive effect. nih.gov The validation of this target is supported by in-vitro experiments showing vasorelaxant activity in vascular tissues, which is characteristic of K-ATP channel openers. nih.gov

While the potassium channel is a key target, the versatile cyanopyridine scaffold has been shown to interact with a range of other biological targets, suggesting that this compound derivatives could be explored for other therapeutic applications.

Potential biological targets identified for related cyanopyridine and pyridine carboxamide scaffolds include:

Pim-1 Kinase: Cyanopyridine derivatives have been developed as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in many cancers, making it an attractive target for anticancer therapy. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Pyridine carboxamides have been identified as inhibitors of SDH in fungi, disrupting the mitochondrial respiratory chain. This makes them potential lead compounds for the development of new fungicides. nih.gov

Mycobacterium tuberculosis enzymes: A pyridine carboxamide derivative was identified as a prodrug that requires hydrolysis by the amidase AmiC to become active against Mycobacterium tuberculosis. mdpi.com Additionally, cyanopyridone-based compounds have been investigated as inhibitors of M. tuberculosis thymidylate kinase (MtbTMPK). researchgate.net

Urease: Pyridine carboxamide derivatives have shown significant inhibitory activity against the urease enzyme, which is implicated in infections by ureolytic bacteria like Helicobacter pylori. nih.gov

c-Met Kinase: 4-Phenoxypyridine derivatives containing a carboxamide linker have been evaluated as potent inhibitors of the c-Met kinase, a target in cancer therapy.

This range of targets highlights the chemical versatility of the pyridine-carboximidamide and cyanopyridine frameworks and suggests a broad potential for the development of novel therapeutic agents based on the this compound scaffold.

Computational Approaches for Target Prediction and Docking Studies

Computational methods are instrumental in the early stages of drug discovery for predicting the biological targets of novel compounds and understanding their binding interactions. For scaffolds related to this compound, these approaches have been pivotal in identifying potential protein targets and guiding the synthesis of more potent and selective analogs.

A significant body of research on cyanopyridine derivatives points towards their activity as kinase inhibitors . nih.govnih.govnih.gov Molecular docking studies have been extensively used to simulate the binding of these compounds within the ATP-binding pocket of various kinases. These studies help in understanding the key interactions responsible for their inhibitory activity. For instance, docking studies on a series of 3-cyanopyridine (B1664610) derivatives have revealed their potential to inhibit Pim-1 kinase, a protein implicated in several cancers. nih.govnih.gov The cyanopyridine core, along with various substituents, has been shown to form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the Pim-1 active site, such as Val52, Lys67, and Ile185. nih.gov

The general workflow for such computational studies typically involves:

Homology Modeling: Building a 3D model of the target protein if its crystal structure is not available.

Ligand Preparation: Generating the 3D structure of the this compound scaffold and its derivatives and optimizing their geometry.

Molecular Docking: Using software like AutoDock or Schrödinger's Glide to predict the binding pose and affinity of the ligands to the target protein.

Post-Docking Analysis: Visualizing the binding interactions and calculating parameters like binding energy to rank the compounds.

While specific docking studies exclusively on this compound are not extensively reported in publicly available literature, the consistent findings for related cyanopyridine compounds strongly suggest that kinases are a probable target class for this scaffold as well. The data from analogous compounds can be used to build predictive models for this compound.

Table 1: Molecular Docking and Biological Activity Data of Representative Cyanopyridine Kinase Inhibitors
Compound IDTarget KinaseDocking Score (kcal/mol)IC50 (µM)Cancer Cell Line(s) TestedReference
Compound 4c Pim-1-12.010.61HepG2, HCT-116, MCF-7, PC3 nih.gov
Compound 4d Pim-1-12.040.46HepG2, HCT-116, MCF-7, PC3 nih.gov
Compound 3b Pim-1Not Reported0.13PC-3, DU-145 nih.gov
Compound 4d (dual inhibitor) PIM-1/HDACNot Reported0.34 (PIM-1)NCI-60 panel nih.gov
Compound 7h PIM-1Not Reported0.281MCF-7 nih.gov
Compound 5a VEGFR-2 / HER-2Not Reported0.217 (VEGFR-2), 0.168 (HER-2)MCF-7, HepG2 nih.govmdpi.com
Compound 5e VEGFR-2 / HER-2Not Reported0.124 (VEGFR-2), 0.077 (HER-2)MCF-7, HepG2 nih.govmdpi.com
Compound 28 EGFR / BRAFV600ENot ReportedNot ReportedA-594 mdpi.com
Compound 30 EGFR / BRAFV600ENot ReportedNot ReportedA-594 mdpi.com

Experimental Methodologies for Target Engagement

Experimental validation is crucial to confirm the predictions made by computational models. For compounds like this compound and its analogs, several experimental techniques are employed to demonstrate direct binding to their biological targets within a cellular context.

Kinase Inhibition Assays: Given the strong computational evidence pointing towards kinase inhibition, in vitro kinase assays are a primary experimental method. These assays measure the ability of a compound to inhibit the activity of a specific kinase. For example, the inhibitory activity of cyanopyridine derivatives against Pim-1 kinase has been determined using assays that measure the phosphorylation of a substrate peptide. nih.govnih.govnih.gov

Cellular Thermal Shift Assay (CETSA): This technique allows for the confirmation of target engagement in intact cells or tissue samples. researchgate.netfrontiersin.org It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. While specific CETSA data for this compound is not available, this method would be a valuable tool for confirming its interaction with predicted kinase targets in a physiological environment.

Cytotoxicity and Proliferation Assays: The anti-cancer potential of cyanopyridine derivatives is often evaluated using cytotoxicity assays on various cancer cell lines. nih.govnih.govnih.gov The MTT assay is a common method used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govnih.gov Studies on cyanopyridine analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those from breast, prostate, colon, and liver cancers. nih.govnih.govnih.gov

Mechanistic Studies of Biological Activity at the Molecular Level

Understanding the molecular mechanism by which a compound exerts its biological effect is a critical step in drug development. For cyanopyridine scaffolds, mechanistic studies have largely focused on the downstream consequences of their interaction with identified targets.

Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Several studies on cyanopyridine derivatives have shown that these compounds can induce apoptosis in cancer cells. mdpi.com This is often demonstrated by techniques such as flow cytometry to analyze the cell cycle and detect apoptotic markers like Annexin V. For instance, some 3-cyanopyridone/pyrazoline hybrids have been shown to elevate levels of caspase-8 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com

Cell Cycle Arrest: In addition to apoptosis, many kinase inhibitors exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. nih.govnih.gov Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Research on certain 3-cyanopyridine derivatives has shown that they can cause cell cycle arrest, for example, at the S phase. nih.gov

Advanced Methodologies and Future Research Directions for N Cyanopyridine 4 Carboximidamide

Integration of Multi-Spectroscopic and Computational Techniques for Enhanced Understanding

A comprehensive understanding of the structural, electronic, and reactive nature of N'-Cyanopyridine-4-carboximidamide is fundamental. An integrated approach, combining empirical spectroscopic data with the predictive power of computational chemistry, is essential for a complete molecular profile.

Spectroscopic techniques provide the foundational empirical data for structural elucidation. Key methods would include Nuclear Magnetic Resonance (NMR) for mapping the proton and carbon framework, Fourier-Transform Infrared (FTIR) spectroscopy to identify characteristic functional group vibrations (such as C≡N and C=N), and High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and formula.

Computational studies, particularly those based on Density Functional Theory (DFT), can complement this data. DFT calculations are used to optimize the molecule's three-dimensional geometry, predict its vibrational frequencies to aid in the interpretation of IR spectra, and calculate NMR chemical shifts. urfu.runih.gov Furthermore, computational models can elucidate electronic properties by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. urfu.ru Advanced techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can predict the compound's potential biological interactions and guide further experimental work. researchgate.net

Technique Purpose for this compound Analysis Anticipated Findings
NMR Spectroscopy (¹H, ¹³C) Elucidate the chemical environment of each atom in the molecule.Precise chemical shifts and coupling constants confirming the connectivity of the pyridine (B92270) ring and substituent groups.
FTIR Spectroscopy Identify and confirm the presence of key functional groups.Characteristic absorption bands for the nitrile (C≡N), imine (C=N), and amine (N-H) functionalities.
HRMS Determine the exact mass and elemental composition.Unambiguous confirmation of the molecular formula (C₇H₆N₄).
DFT Calculations Predict molecular geometry, electronic structure, and spectroscopic properties. urfu.ruOptimized bond lengths and angles, HOMO-LUMO energy gap, and simulated IR/NMR spectra for comparison with experimental data. urfu.runih.gov
Molecular Docking Simulate the binding of the compound to the active sites of biological targets. urfu.ruresearchgate.netIdentification of potential protein interactions and prediction of binding affinity, guiding biological testing. researchgate.net
QSAR Modeling Develop models that correlate structural features with biological activity. researchgate.netPredictive models for the activity of newly designed analogues based on a training set of related compounds. researchgate.net

Development of Novel Synthetic Strategies for Increased Complexity and Diversity

The exploration of this compound's potential is directly linked to the ability to synthesize a diverse library of its derivatives. Developing novel and efficient synthetic strategies is paramount for structure-activity relationship (SAR) studies. Current synthetic approaches for related cyanopyridines often involve the reaction of a pyridine N-oxide with a cyanide source. chemicalbook.com

Future strategies should focus on modular and flexible synthetic routes. One promising avenue is the use of parallel synthesis, which allows for the rapid generation of a multitude of analogues from a common intermediate. nih.gov This could involve reacting a key precursor, such as an activated 4-cyanopyridine (B195900) derivative, with a variety of amines or other nucleophiles to modify the carboximidamide group.

Furthermore, diversification can be achieved through reactions targeting the pyridine ring itself. Late-stage functionalization techniques, such as C-H activation, could enable the introduction of various substituents onto the pyridine core, creating structurally complex molecules that would be difficult to access through traditional multi-step syntheses.

Synthetic Strategy Description Potential Outcome
Parallel Synthesis Simultaneous synthesis of a large number of compounds in separate reaction vessels from a common precursor. nih.govRapid creation of a library of N'-substituted derivatives for high-throughput screening.
Late-Stage Functionalization Introduction of new functional groups onto a complex molecule at a late stage of the synthesis.Access to novel analogues with diverse substitution patterns on the pyridine ring, enhancing chemical space exploration.
Flow Chemistry Performing reactions in a continuous-flow reactor.Improved reaction control, safety, and scalability for the synthesis of the core scaffold and its derivatives.
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions.Accelerated reaction times and potentially improved yields for key synthetic steps.

Exploration of Undiscovered Biological Targets and Pathways

The chemical structure of this compound suggests potential interactions with a range of biological targets. The cyanopyridine scaffold is present in molecules with known activity against various enzymes and receptors. For instance, derivatives of cyanopyridine have been investigated for their roles as antifungal agents by targeting enzymes like succinate (B1194679) dehydrogenase. Fused pyrimidine (B1678525) systems, structurally related to pyridines, have shown activity as inhibitors of protein kinases such as VEGFR-2 and HER-2, which are crucial in cancer cell signaling. nih.gov

A systematic exploration of biological targets is warranted. High-throughput screening of this compound and its derivatives against diverse panels of kinases, proteases, and other enzymes could reveal novel biological activities. researchgate.net The anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1, are another promising area, as related cyanopyrimidine compounds have been designed to target these pathways in cancer cells. nih.gov Investigating the compound's effect on microbial pathways is also a valid direction, as some cyanopyridines can be utilized by bacteria as a nitrogen source, indicating interaction with microbial enzymes.

Potential Biological Target Class Rationale Based on Related Compounds Therapeutic Area
Protein Kinases (e.g., VEGFR-2, HER-2) Pyridine and fused pyrimidine rings are common scaffolds in kinase inhibitors. nih.govOncology
Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Cyanopyrimidine derivatives have been developed as inhibitors of these proteins. nih.govOncology
Microbial Enzymes (e.g., Nitrilases) Certain cyanopyridines are known to interact with bacterial metabolic pathways. Infectious Diseases
Proteases Cyanopyrimidine-based compounds have shown efficacy as cysteine protease inhibitors. urfu.ruVarious (e.g., Virology, Inflammation)
DNA/RNA Metal complexes incorporating nitrogen heterocycles can act as DNA intercalating or binding agents. mdpi.comOncology, Virology

Potential Applications in Emerging Chemical Fields Beyond Traditional Scope

While the primary focus for such heterocyclic compounds is often medicinal chemistry, the unique electronic and coordinating properties of this compound open doors to applications in other emerging chemical fields.

In materials science , the nitrogen atoms in the pyridine ring and the carboximidamide group make the molecule an excellent candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and chemical sensing. The cyano group could also be used to post-synthetically modify material properties.

In the field of supramolecular chemistry , the compound could serve as a building block for creating complex, self-assembled structures through hydrogen bonding and π-π stacking interactions. These assemblies could find use in molecular recognition, encapsulation, and the development of responsive materials.

Another potential application is in the development of chemical sensors . The electronic properties of the pyridine ring are sensitive to its environment. By functionalizing the molecule with fluorophores or chromophores, it may be possible to design sensors that signal the presence of specific metal ions or small molecules through a detectable change in color or fluorescence.

Interdisciplinary Research Collaborations and Knowledge Transfer

Realizing the full potential of this compound will necessitate a highly collaborative, interdisciplinary approach. The complexity of modern scientific challenges requires the integration of expertise from multiple fields.

Synthetic and Computational Chemists: Synthetic chemists can create novel analogues, while computational chemists can model their properties and predict their behavior, creating a feedback loop that accelerates the design-build-test-learn cycle. researchgate.net

Biologists and Pharmacologists: These experts are essential for designing and conducting assays to determine the biological activity of the new compounds, elucidating their mechanisms of action, and identifying the most promising therapeutic pathways. nih.gov

Material Scientists and Physicists: Collaboration with material scientists is crucial for exploring applications in MOFs, polymers, and sensors. Physicists can contribute by characterizing the photophysical and electronic properties of these new materials.

Chemical Engineers: For any promising application, chemical engineers will be needed to develop scalable and efficient production processes, potentially utilizing technologies like flow chemistry.

Knowledge transfer through joint publications, conferences, and shared research platforms will be vital to ensure that discoveries in one domain can be leveraged by others, maximizing the scientific and practical impact of research into this promising chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N'-Cyanopyridine-4-carboximidamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or condensation reactions using pyridine derivatives and cyanamide precursors. Optimize solvent polarity (e.g., acetonitrile or DMF) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Structural validation via 1H^1H-NMR and FT-IR ensures correct functional group incorporation .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>98%). Confirm structure via 1H^1H-/13C^13C-NMR (DMSO-d6d_6) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELX refinement resolves bond angles and torsional strain .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C. Conduct risk assessments for cyanide-related toxicity, and ensure emergency eyewash/shower access. Follow SARA 302/313 guidelines for waste disposal, even if thresholds are not exceeded .

Q. How can researchers obtain and refine crystallographic data for this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine with SHELXL, applying anisotropic displacement parameters and resolving disorder with PART instructions. Validate using R-factor convergence (<5%) and residual electron density maps .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use SMILES/InChI descriptors for docking studies (AutoDock Vina) to explore ligand-protein interactions. Compare computed vs. experimental UV-Vis spectra for validation .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., bond lengths, reaction yields)?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent polarity, catalyst loading) and computational assumptions (e.g., solvation models, basis sets). Triangulate data using multiple techniques (e.g., SCXRD for bond lengths, kinetic studies for reaction pathways). Apply grounded theory to iteratively refine hypotheses .

Q. What mechanistic studies elucidate the role of this compound in catalytic or biochemical pathways?

  • Methodological Answer : Use kinetic isotope effects (KIEs) and stopped-flow spectroscopy to probe rate-determining steps. For enzyme inhibition assays, measure IC50_{50} values via fluorescence quenching. Characterize intermediates via LC-MS/MS and 1H^1H-NMR line-shape analysis .

Q. How can FAIR-compliant data management enhance reproducibility in studies involving this compound?

  • Methodological Answer : Deposit raw crystallographic data (CIF files) in Chemotion or RADAR4Chem. Annotate synthetic protocols with ELN entries, including metadata (e.g., CAS number, InChIKey). Use ontology terms (e.g., ChEBI) for cross-referencing in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.